The synthesis of lithium 2-methyl-2-(oxetan-3-yl)propanoate typically involves several key steps:
In industrial settings, production typically occurs in batch reactors under optimized conditions to ensure high yield and purity. Key parameters such as temperature, pressure, and reaction time are carefully controlled to facilitate efficient synthesis.
Lithium 2-methyl-2-(oxetan-3-yl)propanoate features a distinctive molecular structure characterized by:
The canonical SMILES representation of the compound is [Li+].CC(C)(C1COC1)C(=O)[O-]
, which illustrates its structural components .
Property | Value |
---|---|
Molecular Formula | C7H11LiO3 |
Molecular Weight | 150.1 g/mol |
IUPAC Name | Lithium 2-methyl-2-(oxetan-3-yl)propanoate |
InChI Key | WRXXGAFTCMTCEA-UHFFFAOYSA-M |
Lithium 2-methyl-2-(oxetan-3-yl)propanoate can participate in various chemical reactions:
Reagents commonly employed in these reactions include:
The specific reaction conditions vary based on desired transformations but typically involve controlled temperatures and solvents.
The mechanism by which lithium 2-methyl-2-(oxetan-3-yl)propanoate exerts its effects involves interactions with biological molecules through its reactive oxetane ring. The ring can undergo ring-opening reactions, forming reactive intermediates that interact with enzymes, receptors, or other proteins, potentially modulating their activity and influencing biochemical pathways related to inflammation, cell proliferation, and apoptosis.
Lithium 2-methyl-2-(oxetan-3-yl)propanoate exhibits notable physical properties due to its unique structure:
The chemical properties include:
These properties make it suitable for various applications in scientific research and industry.
Lithium 2-methyl-2-(oxetan-3-yl)propanoate has several applications across different scientific fields:
This compound exemplifies how structural characteristics influence chemical behavior and application potential across diverse scientific domains.
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: